molecular formula C11H11N5O3S2 B12461914 [(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid CAS No. 91259-47-1

[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid

Cat. No.: B12461914
CAS No.: 91259-47-1
M. Wt: 325.4 g/mol
InChI Key: OCCMHXJAZGKTBG-UHFFFAOYSA-N
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Description

[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid is a complex organic compound that features a tetrazole ring, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Incorporation of the Sulfanyl Group: This step often involves the use of thiol reagents under mild conditions to avoid oxidation.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a base like triethylamine in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with different substituents on the tetrazole ring.

Mechanism of Action

The mechanism of action of [(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid involves its interaction with molecular targets through its tetrazole ring and sulfanyl group. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that typically interact with carboxylate groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Properties

CAS No.

91259-47-1

Molecular Formula

C11H11N5O3S2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[2-oxo-2-[3-(5-sulfanylidene-2H-tetrazol-1-yl)anilino]ethyl]sulfanylacetic acid

InChI

InChI=1S/C11H11N5O3S2/c17-9(5-21-6-10(18)19)12-7-2-1-3-8(4-7)16-11(20)13-14-15-16/h1-4H,5-6H2,(H,12,17)(H,18,19)(H,13,15,20)

InChI Key

OCCMHXJAZGKTBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=S)N=NN2)NC(=O)CSCC(=O)O

Origin of Product

United States

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